molecular formula C9H18ClNO B1435910 3-[(Oxan-4-yl)methyl]azetidine hydrochloride CAS No. 2089258-36-4

3-[(Oxan-4-yl)methyl]azetidine hydrochloride

Cat. No.: B1435910
CAS No.: 2089258-36-4
M. Wt: 191.7 g/mol
InChI Key: OIWKWMDSXFZZIJ-UHFFFAOYSA-N
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Description

3-[(Oxan-4-yl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.70 g/mol It is a hydrochloride salt form of 3-[(Oxan-4-yl)methyl]azetidine, which features a four-membered azetidine ring substituted with an oxan-4-ylmethyl group

Preparation Methods

The synthesis of 3-[(Oxan-4-yl)methyl]azetidine hydrochloride typically involves the reaction of azetidine with oxan-4-ylmethyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-[(Oxan-4-yl)methyl]azetidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

3-[(Oxan-4-yl)methyl]azetidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Oxan-4-yl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with target molecules, potentially inhibiting their function or altering their activity. The oxan-4-ylmethyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-[(Oxan-4-yl)methyl]azetidine hydrochloride can be compared to other azetidine derivatives, such as:

Each of these compounds has unique properties and applications, highlighting the versatility of azetidine derivatives in scientific research.

Biological Activity

3-[(Oxan-4-yl)methyl]azetidine hydrochloride is a novel compound characterized by its unique azetidine structure, which includes a four-membered nitrogen-containing ring. This compound has garnered attention for its potential pharmacological applications, particularly in medicinal chemistry. The molecular formula of this compound is C₇H₁₃ClN₂O, and its biological activity is primarily linked to its interactions with various biological targets.

The synthesis of this compound can be achieved through various chemical transformations typical of azetidine derivatives. Notable reactions include nucleophilic substitutions and cyclization processes that enhance its biological efficacy. The oxan-4-yl group attached at the third position of the azetidine ring contributes significantly to the compound's reactivity and potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially interacting with bacterial membranes or inhibiting essential enzymes involved in bacterial metabolism.
  • Inflammation Modulation : The compound may influence inflammatory pathways, possibly by interacting with specific receptors or enzymes involved in inflammatory responses.
  • CNS Activity : Similar compounds have been noted for their central nervous system (CNS) effects, suggesting that this compound may also exhibit neuroactive properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for elucidating how modifications to the azetidine structure can influence biological activity. A comparative analysis with similar compounds reveals insights into the unique features of this compound:

Compound NameStructure TypeBiological ActivityUnique Features
3-(4-Fluorophenyl)methylazetidineAzetidine DerivativeAntimicrobialFluorine substituent enhances lipophilicity
3-(Tetrahydrofuranyl)methylazetidineAzetidine DerivativeCNS activityTetrahydrofuran ring may influence CNS penetration
3-(Pyridinyl)methylazetidineAzetidine DerivativeAntidepressantPyridine may enhance receptor binding affinity

The oxan substituent in this compound may confer distinct pharmacological properties not observed in other derivatives, making it a subject of interest for further drug development.

Case Studies and Research Findings

Recent studies have explored the biological interactions of this compound with various cellular targets:

  • Antibacterial Studies : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent against infections .
  • Anti-inflammatory Effects : Experimental models have shown that this compound can reduce markers of inflammation, suggesting a mechanism involving modulation of cytokine release or inhibition of inflammatory cell migration.
  • Neuropharmacological Evaluation : Behavioral studies in animal models indicate potential anxiolytic effects, with further research needed to clarify the underlying mechanisms and receptor interactions involved.

Properties

IUPAC Name

3-(oxan-4-ylmethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-3-11-4-2-8(1)5-9-6-10-7-9;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWKWMDSXFZZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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